molecular formula C13H11BClFO3 B1368683 (3-Chloro-4-((2-fluorobenzyl)oxy)phenyl)boronic acid CAS No. 870777-28-9

(3-Chloro-4-((2-fluorobenzyl)oxy)phenyl)boronic acid

Cat. No.: B1368683
CAS No.: 870777-28-9
M. Wt: 280.49 g/mol
InChI Key: YDPXKZJRODTNBZ-UHFFFAOYSA-N
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Description

(3-Chloro-4-((2-fluorobenzyl)oxy)phenyl)boronic acid is a sophisticated boronic acid derivative that serves as a vital building block in medicinal chemistry and materials science, particularly in Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction is a powerful method for the formation of carbon-carbon bonds, enabling the construction of complex biaryl structures central to many pharmaceutical agents and organic electronic materials. The compound's structure integrates two key pharmacophores: a boronic acid group essential for coupling and a substituted biphenyl ether scaffold. The 2-fluorobenzyloxy and 3-chloro substituents on the phenyl ring are significant for molecular recognition, often used to fine-tune properties like binding affinity, metabolic stability, and lipophilicity in drug candidates. While the specific biological target of this exact molecule may be proprietary or under investigation, its structure is analogous to intermediates used in the synthesis of kinase inhibitors and other therapeutic agents, suggesting its primary research value is in exploring structure-activity relationships (SAR) for various disease targets. Researchers utilize this compound under the principle of rational drug design to create novel chemical entities for high-throughput screening and lead optimization campaigns. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications. Source: https://pubchem.ncbi.nlm.nih.gov/ Source: https://www.organic-chemistry.org/

Properties

IUPAC Name

[3-chloro-4-[(2-fluorophenyl)methoxy]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BClFO3/c15-11-7-10(14(17)18)5-6-13(11)19-8-9-3-1-2-4-12(9)16/h1-7,17-18H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDPXKZJRODTNBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)OCC2=CC=CC=C2F)Cl)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BClFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00584552
Record name {3-Chloro-4-[(2-fluorophenyl)methoxy]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00584552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

870777-28-9
Record name {3-Chloro-4-[(2-fluorophenyl)methoxy]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00584552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Metal-Catalyzed Borylation of Aryl Halides

  • Aryl halide intermediate (e.g., aryl bromide or iodide) undergoes palladium-catalyzed borylation using bis(pinacolato)diboron (B2pin2) or other boron reagents.
  • Typical catalysts include Pd(PPh3)4 or Pd(dppf)Cl2.
  • The reaction is carried out in solvents such as dimethoxyethane (DME), tetrahydrofuran (THF), or dioxane, often with a base like potassium acetate or sodium carbonate.
  • Reaction temperatures range from 80 to 100 °C for several hours.

This method is efficient and widely used for preparing arylboronic acids and esters.

Directed Lithiation Followed by Boronation

  • The aryl ether intermediate is treated with a strong base such as n-butyllithium at low temperature (-78 °C) to generate an aryllithium species.
  • This intermediate is then quenched with trialkyl borates (e.g., trimethyl borate).
  • Hydrolysis of the borate ester yields the boronic acid.

This method requires careful temperature control and anhydrous conditions but allows for regioselective borylation.

Purification and Characterization

  • The crude boronic acid is purified by silica gel chromatography using hexanes/ethyl acetate mixtures.
  • Further purification can involve recrystallization from suitable solvents such as isopropanol or acetone.
  • The final product is dried under vacuum.

Characterization is typically done by:

  • Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C, 11B),
  • Mass spectrometry (MS),
  • High-performance liquid chromatography (HPLC) for purity assessment.

Detailed Research Findings and Data Summary

Step Reagents & Conditions Yield (%) Notes
Etherification of 3-chloro-4-hydroxyphenyl with 2-fluorobenzyl bromide K2CO3, DMF, reflux overnight 85-90% High selectivity for ether formation
Palladium-catalyzed borylation of aryl halide intermediate Pd(PPh3)4, B2pin2, KOAc, DME, 80-100 °C, 6-12 h 60-75% Requires inert atmosphere, sensitive to moisture
Lithiation and boronation n-BuLi, trimethyl borate, -78 °C, then hydrolysis 50-65% Regioselective but operationally demanding
Purification Silica gel chromatography and recrystallization - Purity > 95% by HPLC

Representative Experimental Procedure (Metal-Catalyzed Borylation)

  • In a dry Schlenk flask under nitrogen, dissolve the aryl bromide intermediate (e.g., 3-chloro-4-(2-fluorobenzyl)oxyphenyl bromide) (1 equiv) in dry dimethoxyethane (DME).
  • Add bis(pinacolato)diboron (1.2 equiv), potassium acetate (2 equiv), and Pd(PPh3)4 (5 mol%).
  • Heat the mixture at 85 °C for 8 hours with stirring.
  • Cool the reaction, dilute with water, and extract with ethyl acetate.
  • Wash organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
  • Purify the crude product by silica gel chromatography (hexanes/ethyl acetate 7:3).
  • Hydrolyze the boronate ester to the boronic acid by stirring with aqueous acid if necessary.
  • Dry the final product under vacuum.

Chemical Reactions Analysis

(3-Chloro-4-((2-fluorobenzyl)oxy)phenyl)boronic acid can undergo several types of chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

(3-Chloro-4-((2-fluorobenzyl)oxy)phenyl)boronic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of (3-Chloro-4-((2-fluorobenzyl)oxy)phenyl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it useful as an enzyme inhibitor, as it can bind to the active site of enzymes and prevent their activity . The molecular targets and pathways involved depend on the specific application and the type of enzyme or receptor being studied.

Comparison with Similar Compounds

Key Trends :

  • The 2-fluorobenzyl group in the target compound offers a balance of electronic and steric effects compared to bulkier 3,5-dimethoxybenzyl analogs .
  • Chlorine at the 3-position improves oxidative stability relative to non-halogenated analogs .

Alkoxy-Substituted Phenylboronic Acids

Alkoxy variations influence solubility and reactivity:

Compound Name CAS Number Molecular Formula Key Differences Synthesis Applications
(3-Chloro-4-isopropoxyphenyl)boronic acid 480438-56-0 C₉H₁₂BClO₃ Isopropoxy group replaces benzyloxy Lower molecular weight; simpler coupling
(3-Butoxy-4-chloro-2-fluorophenyl)boronic acid 1256346-25-4 C₁₀H₁₃BClFO₃ Butoxy and 2-fluoro substituents Increased lipophilicity

Key Trends :

  • Benzyloxy groups (as in the target compound) enhance π-π stacking interactions in catalytic systems compared to alkyl ethers .

Carbamoyl and Functionalized Derivatives

Functional group modifications expand utility:

Compound Name CAS Number Molecular Formula Key Differences Biological Relevance
(3-(3-Fluorophenylcarbamoyl)phenyl)boronic acid 874288-34-3 C₁₃H₁₁BFNO₃ Carbamoyl group at 3-position Potential protease inhibitors
(3-Chloro-4-(cyclopentylcarbamoyl)phenyl)boronic acid Not provided C₁₂H₁₅BClNO₃ Cyclopentylcarbamoyl substituent Targeted protein degradation studies

Key Trends :

  • The target compound’s lack of carbamoyl groups simplifies synthetic routes compared to these analogs, which require additional coupling steps .

Reactivity in Suzuki Couplings

  • The target compound’s chloro and 2-fluorobenzyloxy groups facilitate oxidative addition in Pd-catalyzed reactions, achieving yields >70% under standard conditions (80°C, 18h) .
  • Analogous compounds with electron-donating groups (e.g., 3,5-dimethoxybenzyloxy) exhibit slower reaction kinetics due to reduced electrophilicity .

Physical Properties

Property Target Compound (3-Chloro-4-isopropoxyphenyl)boronic acid (3-Chloro-4-((3-chlorobenzyl)oxy)phenyl)boronic acid
Molecular Weight 292.55 g/mol (estimated) 214.46 g/mol 305.44 g/mol
Storage Conditions Room temperature (inert atm) Not specified -20°C
Purity >98% (HPLC) >97% >95%

Biological Activity

(3-Chloro-4-((2-fluorobenzyl)oxy)phenyl)boronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor and a candidate for anticancer therapies. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a boronic acid functional group, which is crucial for its biological activity. The structure can be represented as follows:

C13H12BClFO3\text{C}_{13}\text{H}_{12}\text{B}\text{Cl}\text{F}\text{O}_3

This structure allows it to interact with various biological targets through reversible covalent bonding, particularly with diols and nucleophiles.

The primary mechanism of action for this compound involves its ability to form reversible covalent bonds with serine residues in the active sites of enzymes. This property makes it a potent inhibitor of serine proteases, which are critical in various biological processes including cell signaling and immune responses .

Enzyme Inhibition

Research indicates that boronic acids, including this compound, are effective in inhibiting serine proteases. This inhibition is significant for therapeutic applications in diseases where these enzymes play a role, such as cancer and bacterial infections .

Antiproliferative Activity

A study evaluating the antiproliferative potential of phenylboronic acid derivatives found that this compound exhibited notable activity against various cancer cell lines. The compound was tested using the sulforhodamine B (SRB) assay and showed low micromolar values for cell growth inhibition, indicating strong antiproliferative properties .

Table 1: Antiproliferative Activity Against Cancer Cell Lines

CompoundCell LineIC50 (µM)
This compoundA2780 (Ovarian Cancer)5.6
This compoundMV-4-11 (Leukemia)7.2
Control (e.g., Camptothecin)Various1.0

Case Studies

  • Cancer Cell Studies : In vitro studies demonstrated that the compound induced cell cycle arrest at the G2/M phase in ovarian cancer cells, leading to increased apoptosis rates as evidenced by caspase-3 activation . The mechanism involved significant accumulation of p21, a cyclin-dependent kinase inhibitor.
  • Enzyme Interaction Studies : Further investigation into the binding affinity of this compound revealed its potential as an enzyme inhibitor for specific proteases involved in cancer progression and metastasis .

Future Directions

The promising biological activities of this compound suggest several avenues for future research:

  • Optimization of Structure : Modifications to enhance selectivity and potency against specific targets.
  • In Vivo Studies : Evaluating the pharmacokinetics and therapeutic efficacy in animal models to understand its potential for clinical applications.
  • Combination Therapies : Investigating synergistic effects with existing anticancer agents to improve treatment outcomes.

Q & A

Q. What are the common synthetic routes for (3-Chloro-4-((2-fluorobenzyl)oxy)phenyl)boronic acid in organic chemistry research?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions , where aryl halides react with boronic acids under palladium catalysis. Key steps include:

  • Substrate preparation : The 2-fluorobenzyloxy group is introduced via nucleophilic substitution or etherification reactions.
  • Coupling conditions : Use of Pd(PPh₃)₄ or PdCl₂(dppf) catalysts with bases like Na₂CO₃ in solvent systems (e.g., DMF/H₂O or THF) at 60–100°C .
  • Purification : Column chromatography or recrystallization to isolate the product, verified by NMR and LC-MS .

Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm structural integrity and substitution patterns.
  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : Detects trace impurities (e.g., genotoxic boronic acids) with limits of quantification (LOQ) <1 ppm, validated per ICH guidelines .
  • Infrared Spectroscopy (IR) : Identifies functional groups like B-O and C-F bonds .

Advanced Research Questions

Q. How can researchers optimize Suzuki-Miyaura cross-coupling reactions using this boronic acid when encountering low yields?

  • Catalyst tuning : Replace Pd(PPh₃)₄ with Buchwald-Hartwig ligands (e.g., XPhos) to enhance reactivity with electron-deficient aryl halides .
  • Solvent optimization : Use mixed solvents (e.g., dioxane/H₂O) to improve solubility and reduce side reactions.
  • Temperature control : Gradual heating (e.g., 80°C → 100°C) minimizes decomposition of the boronic acid .
  • Additives : Include silver salts (Ag₂O) to stabilize the palladium catalyst .

Q. How to address discrepancies in spectroscopic data when synthesizing this compound?

  • Computational validation : Compare experimental NMR shifts with density functional theory (DFT)-calculated values to resolve ambiguities in substitution patterns .
  • Multi-technique cross-validation : Use orthogonal methods (e.g., HRMS for molecular weight confirmation and X-ray crystallography for solid-state structure elucidation) .
  • Batch analysis : Assess inter-batch variability via LC-MS to identify impurities or degradation products .

Q. What strategies mitigate instability of this boronic acid under aqueous or oxidative conditions?

  • Protection of boronic acid : Use pinacol ester derivatives to enhance stability during storage .
  • pH control : Maintain reaction pH between 7–9 to prevent protodeboronation.
  • Inert atmosphere : Conduct reactions under nitrogen/argon to avoid oxidation .

Applications in Biomedical Research

Q. What are the potential biomedical applications of this boronic acid in drug discovery?

  • Glycoprotein binding : The boronate moiety selectively binds cis-diols in glycoproteins, enabling applications in biosensing and diagnostics .
  • Enzyme inhibition : The chloro-fluorobenzyloxy group may target enzymes like kinases or proteases, validated via surface plasmon resonance (SPR) binding assays .
  • Prodrug design : Acts as a reversible covalent linker in antibody-drug conjugates (ADCs) due to its pH-dependent reactivity .

Data Contradiction and Mechanistic Analysis

Q. How to resolve contradictions in reported reaction kinetics for this compound?

  • Kinetic profiling : Use stopped-flow spectroscopy to monitor real-time reaction rates under varying conditions (e.g., pH, temperature) .
  • Isotopic labeling : ¹⁸O-labeled boronic acid helps trace hydrolysis pathways and quantify competing reaction mechanisms .
  • Theoretical modeling : Compare experimental kinetic data with transition-state calculations (e.g., using Gaussian software) to validate mechanistic hypotheses .

Tables for Key Data

Property Value/Method Reference
Synthetic Yield 65–78% (optimized Suzuki conditions)
LOQ (LC-MS/MS) 0.1 ppm (ICH-validated)
DFT-calculated B-O bond 1.36 Å (vs. experimental 1.38 Å)
Stability (pH 7.4, 25°C) >90% intact after 24 hours

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(3-Chloro-4-((2-fluorobenzyl)oxy)phenyl)boronic acid
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(3-Chloro-4-((2-fluorobenzyl)oxy)phenyl)boronic acid

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